

A Technical Guide to 2-hydrazinyl-5-iodopyridine: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: *2-hydrazinyl-5-iodopyridine*

Cat. No.: *B1613007*

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Abstract

This technical guide provides a comprehensive overview of **2-hydrazinyl-5-iodopyridine**, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Emphasis is placed on its synthetic routes and its critical role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of this compound for advanced scientific applications.

Introduction: The Strategic Importance of 2-hydrazinyl-5-iodopyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in a vast number of approved pharmaceuticals.^[1] Among these, **2-hydrazinyl-5-iodopyridine** ($C_5H_6IN_3$) stands out as a particularly valuable and versatile building block. Its structure strategically combines three key functional components:

- A Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid framework and influences the molecule's electronic properties and biological interactions.^[1]

- A Hydrazine Moiety (-NHNH₂): A highly reactive nucleophilic group at the 2-position, enabling the construction of a wide array of other heterocyclic systems such as pyrazoles, triazoles, and hydrazones. Hydrazide-hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][3]
- An Iodine Atom: Positioned at the 5-position, this halogen serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse carbon-based substituents. Furthermore, the presence of iodine opens avenues for radiolabeling with isotopes like ¹²³I or ¹²⁵I for use in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT).[4]

This unique combination of reactive sites makes **2-hydrazinyl-5-iodopyridine** a powerful precursor for creating complex molecules with potential therapeutic value, particularly in the synthesis of novel anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

Chemical Identity and Structure

A precise understanding of the molecule's identity and spatial arrangement is fundamental to its application.

- IUPAC Name: (5-iodopyridin-2-yl)hydrazine[7]
- Common Synonyms: 2-hydrazino-5-iodopyridine, 5-ido-2-hydrazinopyridine[7][8]
- CAS Number: 77992-46-2[7][8]
- Molecular Formula: C₅H₆IN₃[7]
- Molecular Weight: 235.03 g/mol [7][8]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. A hydrazine group is attached to the carbon at position 2, and an iodine atom is attached to the carbon at position 5.

Caption: 2D structure of (5-iodopyridin-2-yl)hydrazine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions. The data below are computed properties sourced from the PubChem database.[\[7\]](#)

Property	Value	Source
Molecular Weight	235.03 g/mol	PubChem [7]
XLogP3	1.1	PubChem [7]
Hydrogen Bond Donor Count	2	PubChem [7]
Hydrogen Bond Acceptor Count	3	PubChem [7]
Rotatable Bond Count	1	PubChem [7]
Exact Mass	234.96064 Da	PubChem [7]
Topological Polar Surface Area	50.9 Å ²	PubChem [7]
Heavy Atom Count	9	PubChem [7]
Physical Form	Solid	Sigma-Aldrich [8]
Storage Temperature	2-8°C	Sigma-Aldrich [8]

Spectroscopic Profile

While specific spectral data can vary with the experimental setup, the following characteristics are predicted based on the molecular structure and analysis of related compounds.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. The hydrazine group would exhibit broad signals for the -NH and -NH₂ protons, the positions of which are solvent-dependent.

- ^{13}C NMR: The pyridine ring carbons are expected in the aromatic region (110-160 ppm). The carbon attached to the hydrazine group (C-2) would be upfield shifted due to nitrogen's electron-donating effect, while the carbon bonded to iodine (C-5) would show a characteristic downfield shift due to the heavy atom effect.^[4] The cyano carbon signal, if present in a derivative, would appear around 113 ppm.
- Infrared (IR) Spectroscopy: Key vibrational signatures would include N-H stretching vibrations from the primary amine of the hydrazine group, typically appearing in the 3300-3500 cm^{-1} region.^[4] C=N and C=C stretching vibrations from the aromatic ring would also be prominent.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (234.96064 Da).^[7]

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for synthesizing 2-hydrazinylpyridine derivatives is through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.^{[9][10]} For **2-hydrazinyl-5-iodopyridine**, the precursor is typically 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine.

The reaction mechanism involves the attack of the highly nucleophilic hydrazine on the electron-deficient C-2 position of the pyridine ring, leading to the displacement of the halide. An excess of hydrazine hydrate is often employed to act as both the nucleophile and the base to neutralize the generated hydrohalic acid, driving the reaction to completion.^[9]

Caption: General synthesis workflow for **2-hydrazinyl-5-iodopyridine**.

Reactivity

The reactivity of **2-hydrazinyl-5-iodopyridine** is dictated by its functional groups:

- Reactions of the Hydrazine Group: The primary amine of the hydrazine moiety is a potent nucleophile. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.^[11] Critically, it can react with 1,3-dicarbonyl compounds (like acetylacetone) or

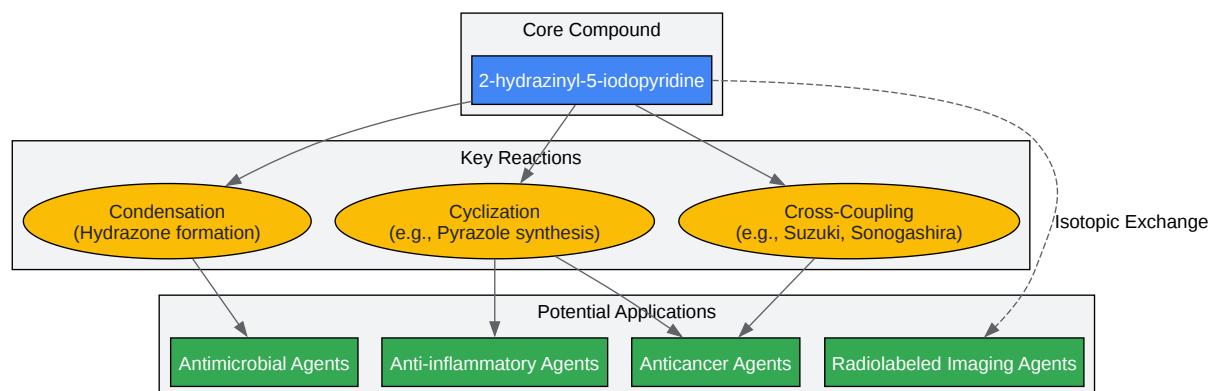
other suitable reagents to construct five-membered heterocyclic rings like pyrazoles, a common motif in pharmacologically active compounds.[11]

- Reactions at the Iodine Position: The carbon-iodine bond is susceptible to cleavage and substitution, making it an ideal site for building molecular complexity. It can participate in various palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or alkynyl groups. This versatility is paramount for creating libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

2-hydrazinyl-5-iodopyridine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its derivatives have shown promise across multiple therapeutic areas.

- Scaffold for Bioactive Heterocycles: The hydrazine group is a gateway to a vast array of heterocyclic systems. Many hydrazide-hydrazone derivatives are investigated for their wide-ranging biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3][12]
- Precursor for Targeted Therapies: The pyridine core is a well-established pharmacophore.[1] By using the iodine and hydrazine handles to introduce various substituents, chemists can design molecules that target specific enzymes or receptors implicated in diseases like cancer, inflammation, and neurological disorders.[5][6]
- Radiopharmaceutical Development: The stable iodine atom can be substituted with a radioactive isotope, such as Iodine-123, to create radiopharmaceuticals for diagnostic imaging.[4] This allows for non-invasive visualization and study of biological processes *in vivo*.



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Caption: Logical workflow from core compound to potential applications.

Experimental Protocols

The following protocols are representative methodologies. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-hydrazinyl-5-iodopyridine

This protocol is adapted from general procedures for the synthesis of hydrazinopyridines from their chloro-precursors.[\[10\]](#)[\[13\]](#)[\[14\]](#)

Objective: To synthesize **2-hydrazinyl-5-iodopyridine** via nucleophilic substitution.

Materials:

- 2-Chloro-5-iodopyridine

- Hydrazine hydrate (80% or higher)
- n-Butanol (or another high-boiling solvent)
- Ethyl acetate
- Water (deionized)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1 equivalent).
- Add n-butanol (approx. 5-10 volumes relative to the starting material).
- Add hydrazine hydrate (5-10 equivalents). Causality: A large excess is used to ensure the reaction goes to completion and to act as a base, preventing the formation of undesired dimers.^[9]
- Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically several hours).
- Once complete, cool the reaction mixture to room temperature.
- Dilute the mixture with water and transfer to a separatory funnel.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the product by recrystallization or column chromatography as needed to obtain pure **2-hydrazinyl-5-iodopyridine**.

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol demonstrates the utility of **2-hydrazinyl-5-iodopyridine** in constructing a new heterocyclic ring.[11]

Objective: To synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodopyridine.

Materials:

- 2-hydrazinyl-5-iodopyridine**
- Acetylacetone (2,4-pentanedione)
- Ethanol or acetic acid (as solvent)

Procedure:

- Dissolve **2-hydrazinyl-5-iodopyridine** (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
- Add acetylacetone (1.1 equivalents) to the solution.
- Heat the mixture to reflux for 2-4 hours. Causality: The reaction proceeds via an initial condensation to form a hydrazone intermediate, which is not isolated but undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
- If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.
- If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
- Characterize the final product using NMR, IR, and MS to confirm the structure.

Safety, Handling, and Storage

2-hydrazinyl-5-iodopyridine and its precursors are hazardous chemicals that must be handled with care.

- Hazard Identification:
 - Harmful if swallowed (H302).[8]
 - Causes skin irritation (H315).[8]
 - Causes serious eye irritation (H319).[8]
 - May cause respiratory irritation (H335).[8]
- Precautionary Measures:
 - Handle only in a well-ventilated chemical fume hood.[15]
 - Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
 - Avoid breathing dust, fumes, or vapors.[16]
 - Wash hands thoroughly after handling.[15]
 - In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
 - Recommended storage temperature is between 2°C and 8°C.[8]

Conclusion

2-hydrazinyl-5-iodopyridine is a high-utility heterocyclic compound whose value lies in the strategic placement of its reactive functional groups. The nucleophilic hydrazine moiety

provides a reliable route for constructing diverse N-containing heterocycles, while the iodine atom offers a versatile handle for C-C bond formation via cross-coupling chemistry. This dual reactivity makes it an indispensable building block for generating molecular diversity in drug discovery programs. As researchers continue to explore novel chemical space for therapeutic agents, the demand for and applications of well-designed intermediates like **2-hydrazinyl-5-iodopyridine** are set to expand further.

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